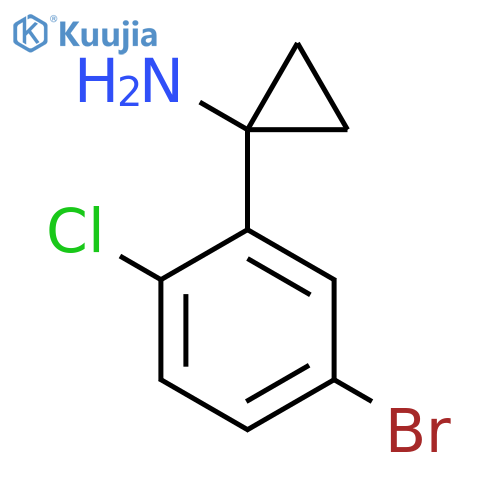

Cas no 1314672-39-3 (1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine)

1314672-39-3 structure

商品名:1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine

- EN300-1894831

- 1314672-39-3

-

- インチ: 1S/C9H9BrClN/c10-6-1-2-8(11)7(5-6)9(12)3-4-9/h1-2,5H,3-4,12H2

- InChIKey: IHPHIQKIPGYYEC-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=C1)C1(CC1)N)Cl

計算された属性

- せいみつぶんしりょう: 244.96069g/mol

- どういたいしつりょう: 244.96069g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 26Ų

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1894831-0.5g |

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine |

1314672-39-3 | 0.5g |

$1084.0 | 2023-09-18 | ||

| Enamine | EN300-1894831-10g |

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine |

1314672-39-3 | 10g |

$4852.0 | 2023-09-18 | ||

| Enamine | EN300-1894831-0.05g |

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine |

1314672-39-3 | 0.05g |

$948.0 | 2023-09-18 | ||

| Enamine | EN300-1894831-5.0g |

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine |

1314672-39-3 | 5g |

$2650.0 | 2023-06-02 | ||

| Enamine | EN300-1894831-1.0g |

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine |

1314672-39-3 | 1g |

$914.0 | 2023-06-02 | ||

| Enamine | EN300-1894831-5g |

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine |

1314672-39-3 | 5g |

$3273.0 | 2023-09-18 | ||

| Enamine | EN300-1894831-1g |

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine |

1314672-39-3 | 1g |

$1129.0 | 2023-09-18 | ||

| Enamine | EN300-1894831-10.0g |

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine |

1314672-39-3 | 10g |

$3929.0 | 2023-06-02 | ||

| Enamine | EN300-1894831-0.25g |

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine |

1314672-39-3 | 0.25g |

$1038.0 | 2023-09-18 | ||

| Enamine | EN300-1894831-0.1g |

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine |

1314672-39-3 | 0.1g |

$993.0 | 2023-09-18 |

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

1314672-39-3 (1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine) 関連製品

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量